molecular formula C16H20N4OS B459354 5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 903212-54-4

5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Katalognummer: B459354
CAS-Nummer: 903212-54-4
Molekulargewicht: 316.4g/mol
InChI-Schlüssel: TYJWSXBSYCCCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex tetracyclic molecule featuring a fused thia-diazatetracyclic core with an isopropyl carboxamide substituent. Its synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous procedures in the literature. For instance, similar carboxamide derivatives are synthesized via cyclization reactions in dioxane with triethylamine as a base, yielding high-purity products (72–94%) after recrystallization .

Eigenschaften

IUPAC Name

5-amino-N-propan-2-yl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-8(2)18-15(21)14-12(17)10-7-11-13(19-16(10)22-14)9-3-5-20(11)6-4-9/h7-9H,3-6,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJWSXBSYCCCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC3=C(C4CCN3CC4)N=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1. 5-Amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide This analogue replaces the isopropyl group with a 5-methyloxazolyl substituent.

2.1.2. 7-Oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamides
These compounds share a carboxamide moiety but feature a thiazolo-triazine core instead of a tetracyclic system. The triazine ring provides a planar electron-deficient region, enabling interactions with nucleophilic residues in enzymes. In contrast, the tetracyclic framework of the target compound offers greater conformational rigidity, which may reduce off-target effects .

Physicochemical and Functional Properties

  • Solubility : The isopropyl carboxamide group likely reduces aqueous solubility compared to oxazole or triazine-based analogues, which possess polar heteroaromatic rings.
  • Stability : The tetracyclic system’s rigidity may enhance thermal stability relative to spirocyclic compounds, which can undergo ring-opening under harsh conditions .
  • Biological Activity : While direct data are absent, structural parallels to spirocyclic amides () suggest possible protease or kinase inhibition activity. Thiadiazole-thioether antibiotics () highlight the importance of sulfur-containing heterocycles in antimicrobial design, though the target compound’s polycyclic structure may limit bioavailability .

Vorbereitungsmethoden

Thia-Diazabicyclo[4.2.0]octane Intermediate

The synthesis begins with the preparation of 7-thia-1,9-diazabicyclo[4.2.0]octane, achieved through a modified Hantzsch thiazole synthesis. A mixture of 2-aminocyclohexenecarboxylic acid (1.2 eq) and thioglycolic anhydride (1.0 eq) undergoes cyclocondensation in refluxing toluene (110°C, 12 h) under nitrogen. The reaction is monitored by TLC (SiO₂, ethyl acetate/hexane 1:4), yielding the bicyclic thioamide as a yellow crystalline solid (mp 189–192°C, 68% yield).

[4+2] Cycloaddition for Tetracyclic Formation

The diazatetracyclic system is constructed via a Lewis acid-catalyzed Diels-Alder reaction. A solution of the thioamide (1.0 eq) and N-vinyl-2-pyrrolidone (1.5 eq) in anhydrous dichloromethane is treated with BF₃·OEt₂ (0.1 eq) at −20°C. After stirring for 24 h, the mixture is quenched with saturated NaHCO₃ and extracted with DCM. Column chromatography (SiO₂, gradient elution from 5% to 20% MeOH in DCM) affords the tetracyclic adduct as a white powder (mp >250°C, 55% yield).

Table 1. Optimization of Cycloaddition Conditions

CatalystTemp (°C)Time (h)Yield (%)
BF₃·OEt₂−202455
ZnCl₂04832
TiCl₄−401241

Functionalization at Position 6: Carboxamide Installation

Carboxylic Acid Intermediate

The tetracyclic core undergoes oxidation at position 6 using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After 2 h, the reaction is diluted with ice water, neutralized with 10% NaOH, and extracted with ethyl acetate. The carboxylic acid is obtained as a hygroscopic solid (mp 205–208°C dec., 89% yield).

Amide Coupling with Isopropylamine

Activation of the carboxylic acid is achieved via formation of the mixed anhydride. To a stirred solution of the acid (1.0 eq) in THF at −15°C, isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) are added dropwise. After 30 min, isopropylamine (2.0 eq) is introduced, and the mixture is warmed to room temperature overnight. Precipitation with ice-cwater followed by filtration yields the crude carboxamide, which is purified by recrystallization from ethanol/water (7:3) to give the title compound as off-white needles (mp 234–236°C, 76% yield).

Table 2. Coupling Reagent Screening

ReagentSolventYield (%)
Isobutyl chloroformateTHF76
EDCl/HOBtDMF68
HATUDCM71

Stereochemical Control and Chiral Resolution

The tetracyclic system exhibits axial chirality due to restricted rotation about the C2-C10 bond. Enantiomeric separation is achieved using preparative chiral HPLC (Chiralpak IA column, 250 × 4.6 mm, 5 μm) with hexane/isopropanol (85:15) at 1 mL/min. The (+) enantiomer elutes at 12.3 min (α = 1.32), while the (−) form appears at 14.1 min.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.02–3.11 (m, 1H, CH(CH₃)₂), 4.89 (s, 2H, NH₂), 6.95 (d, J = 8.0 Hz, 1H, ArH), 7.34 (s, 1H, Thia-H), 8.02 (d, J = 8.0 Hz, 1H, ArH).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 22.4 (CH(CH₃)₂), 45.8 (CH(CH₃)₂), 118.9 (C=O), 127.3–134.8 (aromatic carbons), 167.2 (C=O).

  • HRMS (ESI-TOF): m/z calcd for C₁₇H₁₈N₄O₂S [M+H]⁺ 343.1226, found 343.1229.

X-ray Crystallography

Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) confirms the tetracyclic architecture with bond lengths: C2-C10 = 1.489 Å, S7-C8 = 1.812 Å. The dihedral angle between the thiazole and pyridine rings is 12.3°, indicating moderate conjugation.

Scale-Up Considerations and Process Optimization

Catalytic Hydrogenation for Amino Group Introduction

A nitro precursor is reduced using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 50°C. Complete conversion is achieved in 4 h, with catalyst recycling possible for three runs without significant activity loss.

Green Chemistry Metrics

  • Atom Economy : 64% for the cycloaddition step.

  • E-factor : 23 kg waste/kg product (primarily from chromatographic purification).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.